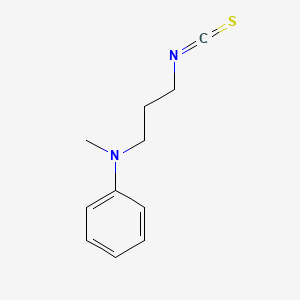
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Vue d'ensemble
Description
2-(2-Chloro-6-methylphenoxy)nicotinonitrile (2-CMPN) is an organic compound with a unique structure and properties that make it a useful chemical for various applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the production of a variety of other compounds. In addition, 2-CMPN has been studied for its potential as a therapeutic agent for a number of conditions, including cancer and inflammation.
Applications De Recherche Scientifique
Biocompatible Polymer Research
2-(2-Chloro-6-methylphenoxy)nicotinonitrile: has potential applications in the development of biocompatible polymers. These polymers can form cell-membrane-like structures on various material surfaces, which is crucial in preventing nonspecific protein adsorption (NPA). This property is particularly beneficial in creating biocompatible surfaces and interfaces with high antibiofouling performance, essential for microfluidic devices, biosensors, artificial implants, and drug delivery systems .
Crystallographic Analysis
In analytical chemistry, 2-(2-Chloro-6-methylphenoxy)nicotinonitrile can be used for crystallographic analysis. The compound’s structure allows for detailed study through X-ray diffraction (XRD), which can reveal key interactions like π–π stacking and H⋯X contacts. These interactions are significant for understanding the crystal’s stability and properties, which is vital for the design of new materials and drugs .
Environmental Science
The compound’s unique properties may be explored for environmental applications, such as the development of sensors or materials that can detect or neutralize harmful substances. Its molecular structure could be tailored to interact with specific pollutants, aiding in environmental monitoring and cleanup efforts .
Materials Science
In the field of materials science, 2-(2-Chloro-6-methylphenoxy)nicotinonitrile could be investigated for its potential to enhance the properties of various materials. Its molecular structure might be utilized to create coatings or additives that improve durability, resistance, or other desired characteristics of materials used in construction, manufacturing, or high-tech applications .
Pharmacology
Pharmacologically, the compound could be examined for its interaction with biological targets. Its structure might be conducive to binding with specific proteins or enzymes, which can be leveraged in the design of new therapeutic agents or in the study of biological pathways .
Analytical Chemistry
2-(2-Chloro-6-methylphenoxy)nicotinonitrile: may serve as a reagent or a structural analog in analytical methods. Its chemical properties could be useful in developing new assays or diagnostic tools, particularly in the detection of chemical or biological agents .
Propriétés
IUPAC Name |
2-(2-chloro-6-methylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-4-2-6-11(14)12(9)17-13-10(8-15)5-3-7-16-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMKXPDVLYQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)



![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)




